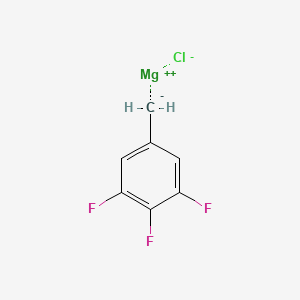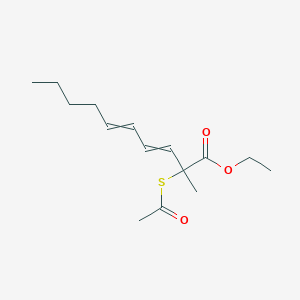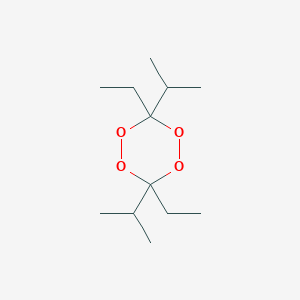![molecular formula C17H25N3O4S B15169283 N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine CAS No. 648416-02-8](/img/structure/B15169283.png)
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-methoxyphenyl group, linked to a propanoyl group and L-cysteine. Its structure suggests potential interactions with biological targets, making it a subject of research in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable acylating agent to form the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then coupled with L-cysteine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, such as Yb(OTf)3, and solvents like acetonitrile to facilitate the reaction . Additionally, purification steps such as recrystallization from optimized solvents would be employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The piperazine ring and the methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in L-cysteine can yield sulfoxides or sulfones, while reduction of the carbonyl group in the propanoyl moiety can produce alcohols.
Applications De Recherche Scientifique
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological targets make it useful in studying receptor-ligand interactions.
Industry: The compound’s unique properties make it a candidate for use in various industrial applications, including the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The piperazine ring and methoxyphenyl group are key structural features that facilitate binding to these targets, potentially modulating their activity and leading to therapeutic effects . The exact pathways involved depend on the specific biological context and the targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An α1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine is unique due to its combination of a piperazine ring, methoxyphenyl group, and L-cysteine moiety. This unique structure allows it to interact with a distinct set of molecular targets, potentially offering therapeutic benefits not seen with other similar compounds.
Propriétés
Numéro CAS |
648416-02-8 |
|---|---|
Formule moléculaire |
C17H25N3O4S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
(2R)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H25N3O4S/c1-24-15-5-3-2-4-14(15)20-10-8-19(9-11-20)7-6-16(21)18-13(12-25)17(22)23/h2-5,13,25H,6-12H2,1H3,(H,18,21)(H,22,23)/t13-/m0/s1 |
Clé InChI |
DFYPQKPGYNPRHE-ZDUSSCGKSA-N |
SMILES isomérique |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)N[C@@H](CS)C(=O)O |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)

![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)

![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
